{[(4-Chlorobutan-2-yl)oxy]methyl}benzene

asymmetric synthesis chiral building blocks enantioselective synthesis

{[(4-Chlorobutan-2-yl)oxy]methyl}benzene (CAS 90812-69-4) is a bifunctional benzyl alkyl ether of the formula C₁₁H₁₅ClO (MW 198.69 g/mol). It is supplied as a research-grade building block at ≥95% purity by multiple vendors including Enamine (via Sigma-Aldrich) and AKSci.

Molecular Formula C11H15ClO
Molecular Weight 198.69
CAS No. 90812-69-4
Cat. No. B3008079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(4-Chlorobutan-2-yl)oxy]methyl}benzene
CAS90812-69-4
Molecular FormulaC11H15ClO
Molecular Weight198.69
Structural Identifiers
SMILESCC(CCCl)OCC1=CC=CC=C1
InChIInChI=1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
InChIKeyRFDFBSQVWITGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





90812-69-4 {[(4-Chlorobutan-2-yl)oxy]methyl}benzene – Procurement-Ready Structural and Physicochemical Baseline


{[(4-Chlorobutan-2-yl)oxy]methyl}benzene (CAS 90812-69-4) is a bifunctional benzyl alkyl ether of the formula C₁₁H₁₅ClO (MW 198.69 g/mol) [1]. It is supplied as a research-grade building block at ≥95% purity by multiple vendors including Enamine (via Sigma-Aldrich) and AKSci . The molecule features a terminal chloro substituent on a branched butyl chain linked to a benzyl ether moiety, creating a chiral center at the carbon bearing the ether oxygen [1]. This structural motif places the compound at the intersection of protected-alcohol chemistry and haloalkyl functionalization strategies.

90812-69-4 – Why In-Class Chlorobutyl Benzyl Ethers Are Not Interchangeable


Generic substitution within the C₁₁H₁₅ClO isomer family fails because small structural variations—linear vs. branched chain, presence or absence of a stereocenter, and chloro‑position—produce measurably divergent physicochemical and hazard profiles [1][2]. The target compound is a racemic secondary ether bearing a chiral center absent in the primary ether isomer 1‑benzyloxy‑4‑chlorobutane (CAS 50873‑93‑3). This stereochemical feature directly determines suitability for asymmetric synthesis applications where chirality is an essential design element [3]. Moreover, differences in computed lipophilicity (XLogP3), rotatable bond count, and GHS hazard classification mean that substituting one chlorobutyl benzyl ether for another can alter reaction partitioning, purification behavior, and laboratory safety requirements.

90812-69-4 – Quantitative Comparator Evidence for Scientific Selection and Procurement


Chiral Center Presence – Structural Differentiation from Linear Chlorobutyl Benzyl Ethers

The target compound contains one undefined stereocenter at the oxygen-bearing carbon (C-2 of the butyl chain), as reported in PubChem [1]. In contrast, the closest isomer 1‑benzyloxy‑4‑chlorobutane (CAS 50873‑93‑3) and the non‑chlorinated analog benzyl butyl ether (CAS 588‑67‑0) both have zero stereocenters [2][3]. This stereochemical difference is categorical: the target compound can be employed as a racemic chiral building block or resolved into enantiomers for asymmetric synthesis, whereas the linear analogs cannot serve this function.

asymmetric synthesis chiral building blocks enantioselective synthesis

Computed Lipophilicity (XLogP3) – Partitioning Advantage Over Shorter-Chain and Non-Chlorinated Analogs

The target compound has a PubChem‑computed XLogP3 of 3.0 [1]. This value is higher than that of 1‑benzyloxy‑4‑chlorobutane (XLogP3 = 2.9) [2], benzyl butyl ether (XLogP3 = 2.8) [3], and 1‑benzyloxy‑3‑chloropropane (XLogP3 = 2.5) [4]. The trend indicates that branching at the ether‑adjacent carbon combined with terminal chlorination increases computed lipophilicity relative to both the linear chloro‑analog and the non‑chlorinated analog. All values were computed using the same XLogP3 3.0 method in PubChem, enabling direct cross‑compound comparison.

lipophilicity partition coefficient biphasic reactions medicinal chemistry

GHS Hazard Classification – Differentiated Eye Hazard Profile Versus Shorter-Chain Analog

According to ECHA C&L notification data aggregated in PubChem, the target compound carries H318 (Causes serious eye damage, Eye Dam. 1) [1]. In contrast, the shorter‑chain analog 1‑benzyloxy‑3‑chloropropane (CAS 26420‑79‑1) is classified as H319 (Causes serious eye irritation, Eye Irrit. 2) per Fluorochem SDS . Both compounds share H302, H315, and H335 classifications. The upgrade from Eye Irrit. 2 to Eye Dam. 1 represents a meaningful difference in occupational safety requirements, including the need for enhanced eye protection and specific storage/handling protocols.

laboratory safety GHS classification risk assessment procurement compliance

Rotatable Bond Count – Reduced Conformational Flexibility Relative to Linear Isomer

The target compound has 5 rotatable bonds as computed by PubChem [1]. The linear isomer 1‑benzyloxy‑4‑chlorobutane (CAS 50873‑93‑3) has 6 rotatable bonds [2]. The difference arises from branching at the ether‑adjacent carbon of the target compound, which restricts one degree of conformational freedom. Reduced rotatable bond count is correlated with lower entropic penalty upon binding and can improve oral bioavailability in drug candidates, as established by Veber's rules [3]. This property is intrinsic to the branched molecular architecture and cannot be replicated by the linear isomer.

conformational analysis molecular flexibility drug design structure-activity relationship

Bi functional Building Block – Concurrent Benzyl Protecting Group and Terminal Chloro Handle

The target compound integrates a benzyl ether (hydrogenolysis‑labile protecting group) with a terminal primary chloro substituent (SN2‑reactive electrophile) in a single C₁₁H₁₅ClO framework [1]. The non‑chlorinated analog benzyl butyl ether (CAS 588‑67‑0) lacks the terminal electrophilic handle entirely [2], while 1‑benzyloxy‑4‑chlorobutane places the chloro group on a linear chain without the steric and stereochemical features of the branched scaffold [3]. The combination of a cleavable benzyl protecting group with a distal chloro leaving group and a chiral center makes the target compound a three‑in‑one synthetic intermediate: orthogonal deprotection, nucleophilic displacement, and stereochemical diversification can all be performed on the same scaffold.

protecting group strategy bifunctional building block organic synthesis haloalkyl intermediate

90812-69-4 – Evidence-Backed Research and Industrial Application Scenarios


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The single stereocenter of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene makes it directly applicable as a racemic chiral building block for the construction of enantiomerically enriched pharmaceutical intermediates [1]. After benzyl deprotection via hydrogenolysis, the resulting 4‑chlorobutan‑2‑ol fragment can be resolved enzymatically or chemically to yield enantiopure (R)‑ or (S)‑4‑chlorobutan‑2‑ol, a known precursor in the synthesis of chiral β‑blockers and other bioactive amines [2]. Linear analogs such as 1‑benzyloxy‑4‑chlorobutane, which lack the stereocenter, cannot support this enantioselective workflow.

Biphasic Reaction Systems Requiring Elevated Organic-Phase Partitioning

With a computed XLogP3 of 3.0, the target compound partitions more efficiently into organic phases than the shorter‑chain 1‑benzyloxy‑3‑chloropropane (XLogP3 = 2.5) or the non‑chlorinated benzyl butyl ether (XLogP3 = 2.8) [1]. This makes it the preferred substrate in biphasic Williamson ether syntheses, phase‑transfer catalyzed reactions, or liquid‑liquid extraction workflows where higher organic‑phase retention improves yield and simplifies work‑up procedures [2].

Multi‑Step Synthetic Routes Requiring Orthogonal Functional Handles

The compound's three functional handles—benzyl ether (cleavable by hydrogenolysis), terminal alkyl chloride (SN2 displacement), and chiral center (stereochemical diversification)—enable sequential orthogonal transformations without intermediate purification [1]. This reduces the number of separately procured intermediates and streamlines medicinal chemistry library synthesis. Substituting with benzyl butyl ether, which lacks the chloro leaving group, would require an additional halogenation step, increasing step count and procurement complexity [2].

Laboratories Requiring Differentiated Safety Protocols for Eye Hazard

Procurement for process chemistry or scale‑up laboratories must account for the compound's GHS Eye Dam. 1 (H318) classification, which is one hazard category more severe than the Eye Irrit. 2 (H319) classification of the shorter‑chain analog 1‑benzyloxy‑3‑chloropropane [1]. Facilities equipped with appropriate eye‑protection infrastructure (sealed goggles, emergency eyewash stations) and staff trained for Eye Dam. 1 substances are the appropriate end‑users; laboratories without these controls should select the less hazardous comparator when chiral functionality is not required [2].

Quote Request

Request a Quote for {[(4-Chlorobutan-2-yl)oxy]methyl}benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.